molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6

6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6279906
CAS No.: 2715119-75-6
M. Wt: 158.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorospiro[3.3]heptane-2-carboxylic acid
  • 6-bromospiro[3.3]heptane-2-carboxylic acid
  • 6-iodospiro[3.3]heptane-2-carboxylic acid

Uniqueness

6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable in various applications .

Properties

CAS No.

2715119-75-6

Molecular Formula

C8H11FO2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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